Cas no 39558-23-1 (Rel-(1R,6R)-6-methylcyclohex-3-en-1-amine)

Rel-(1R,6R)-6-methylcyclohex-3-en-1-amine 化学的及び物理的性質
名前と識別子
-
- AKOS006352448
- Rel-(1R,6R)-6-methylcyclohex-3-en-1-amine
- rac-(1R,6R)-6-methylcyclohex-3-en-1-amine
- EN300-736679
- 39558-23-1
- starbld0011681
-
- インチ: 1S/C7H13N/c1-6-4-2-3-5-7(6)8/h2-3,6-7H,4-5,8H2,1H3/t6-,7-/m1/s1
- InChIKey: XOWHWAQWVZMRDS-RNFRBKRXSA-N
- ほほえんだ: N[C@@H]1CC=CC[C@H]1C
計算された属性
- せいみつぶんしりょう: 111.104799419g/mol
- どういたいしつりょう: 111.104799419g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 8
- 回転可能化学結合数: 0
- 複雑さ: 96.6
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
- 疎水性パラメータ計算基準値(XlogP): 1.3
Rel-(1R,6R)-6-methylcyclohex-3-en-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-736679-1.0g |
rac-(1R,6R)-6-methylcyclohex-3-en-1-amine |
39558-23-1 | 1g |
$0.0 | 2023-06-06 |
Rel-(1R,6R)-6-methylcyclohex-3-en-1-amine 関連文献
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
Rel-(1R,6R)-6-methylcyclohex-3-en-1-amineに関する追加情報
Rel-(1R,6R)-6-methylcyclohex-3-en-1-amine and Its Significance in Modern Chemical Research
Rel-(1R,6R)-6-methylcyclohex-3-en-1-amine, with the CAS number 39558-23-1, is a compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its specific stereochemistry and structural motif, holds promise for various applications in drug discovery and molecular synthesis. The unique configuration of this amine derivative, particularly its (1R,6R) configuration, makes it a subject of intense study for its potential biological activity and synthetic utility.
The compound's structure consists of a cyclohexene ring substituted with a methyl group at the 6-position and an amine group at the 1-position. This arrangement not only contributes to its distinct chemical properties but also opens up possibilities for diverse interactions with biological targets. The stereochemistry of the molecule is crucial, as it can significantly influence its pharmacological effects and metabolic stability.
In recent years, there has been a growing interest in the development of chiral auxiliaries and ligands for asymmetric synthesis. Rel-(1R,6R)-6-methylcyclohex-3-en-1-amine has been explored as a potential building block in this context. Its rigid cyclohexene core provides a stable scaffold for further functionalization, making it valuable for constructing more complex molecules. Researchers have leveraged its unique properties to develop novel catalysts and reagents that facilitate enantioselective transformations.
The pharmaceutical industry has also shown keen interest in this compound. Its structural features suggest potential applications in the development of drugs targeting neurological disorders, where precise stereochemistry is often critical for efficacy and safety. Preclinical studies have begun to explore its interactions with various enzymes and receptors, providing insights into its pharmacodynamic profile.
One of the most exciting aspects of Rel-(1R,6R)-6-methylcyclohex-3-en-1-amine is its role in the synthesis of bioactive molecules. Researchers have utilized it as a precursor in the construction of peptidomimetics and other therapeutic agents. Its ability to serve as a chiral center has enabled the creation of enantiomerically pure compounds with enhanced biological activity. This has opened new avenues for drug design, particularly in areas where enantiomeric purity is paramount.
The chemical synthesis of Rel-(1R,6R)-6-methylcyclohex-3-en-1-amine has been optimized through various methodologies, including stereoselective reactions and biocatalytic approaches. These advancements have not only improved the yield and purity of the compound but also reduced the environmental impact of its production. Sustainable chemistry principles have been integrated into synthetic routes, aligning with global efforts to promote green chemistry practices.
The compound's versatility extends beyond pharmaceutical applications. It has found utility in materials science, where its structural features contribute to the development of novel polymers and coatings. Its ability to form stable complexes with other molecules makes it a valuable component in supramolecular chemistry research.
In conclusion, Rel-(1R,6R)-6-methylcyclohex-3-en-1-amine (CAS no. 39558-23-1) represents a significant advancement in chemical research. Its unique structural and stereochemical features have positioned it as a key molecule in drug discovery, catalysis, and materials science. As research continues to uncover new applications for this compound, its importance in modern chemical biology is likely to grow even further.
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